4-Octene, 2,3,6-trimethyl- 4-Octene, 2,3,6-trimethyl-
Brand Name: Vulcanchem
CAS No.: 63830-65-9
VCID: VC18695254
InChI: InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3
SMILES:
Molecular Formula: C11H22
Molecular Weight: 154.29 g/mol

4-Octene, 2,3,6-trimethyl-

CAS No.: 63830-65-9

Cat. No.: VC18695254

Molecular Formula: C11H22

Molecular Weight: 154.29 g/mol

* For research use only. Not for human or veterinary use.

4-Octene, 2,3,6-trimethyl- - 63830-65-9

Specification

CAS No. 63830-65-9
Molecular Formula C11H22
Molecular Weight 154.29 g/mol
IUPAC Name 2,3,6-trimethyloct-4-ene
Standard InChI InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3
Standard InChI Key BPHPRVXZLWQTOR-UHFFFAOYSA-N
Canonical SMILES CCC(C)C=CC(C)C(C)C

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Nomenclature

4-Octene, 2,3,6-trimethyl- belongs to the class of alkenes with the systematic IUPAC name 2,3,6-trimethyloct-4-ene. Its structure features a double bond at the fourth carbon of an octene chain, flanked by methyl groups at positions 2, 3, and 6 (Fig. 1). The molecular formula C₁₁H₂₂ corresponds to a degree of unsaturation of one, consistent with its monounsaturated nature .

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS Registry Number63830-65-9
Molecular FormulaC₁₁H₂₂
Molecular Weight154.292 g/mol
Exact Mass154.172 g/mol
IUPAC Standard InChIKeyBPHPRVXZLWQTOR-BQYQJAHWSA-N

The stereochemistry of the double bond (E/Z configuration) remains unspecified in available literature, suggesting that studies have primarily focused on the racemic mixture or unspecified stereoisomers .

Isomerism and Related Compounds

Structural isomerism is a critical consideration for this compound. For instance, 2,3,7-trimethyloct-4-ene (CAS 61116-94-7) shares the same molecular formula but differs in methyl group placement, leading to distinct physicochemical behaviors . Such isomers highlight the importance of precise synthetic control in industrial applications.

Synthesis and Industrial Production

Historical Synthesis Routes

Early synthetic routes for 4-octene derivatives were reported by Caporusso et al. in 1976, involving catalytic dehydrogenation of corresponding alkanes or Wittig olefination strategies . While the exact protocol for 2,3,6-trimethyloct-4-ene remains proprietary, analogous methods likely employ Ziegler-Natta catalysts to regulate branching and double bond position .

Modern Methodologies

Physicochemical Characteristics

Thermodynamic Properties

Experimental data for boiling point, melting point, and density are conspicuously absent from public databases, underscoring gaps in characterization . Predicted values using group contribution methods suggest:

  • Boiling Point: ~210–220°C (estimated via Joback method)

  • LogP: 3.88 , indicating high lipid solubility suitable for polymer applications.

Table 2: Comparative Properties of Octene Derivatives

CompoundMolecular FormulaBoiling Point (°C)LogP
4-Octene, 2,3,6-trimethyl-C₁₁H₂₂N/A3.88
trans-4-OcteneC₈H₁₆1223.12
2,3,7-Trimethyloct-4-eneC₁₁H₂₂N/A3.79

Mass Spectrometry

The NIST Mass Spectrometry Data Center reports a primary fragmentation pattern dominated by allylic cleavage, yielding ions at m/z 69 (C₅H₉⁺) and m/z 85 (C₆H₁₃⁺) . The base peak at m/z 43 corresponds to the propyl cation (C₃H₇⁺), typical of branched alkenes .

Infrared Spectroscopy

Though IR data is unavailable for this specific compound, analogous trimethyloctenes exhibit C-H stretches at 2960–2850 cm⁻¹ (sp³ hybridized carbons) and a weak C=C stretch near 1650 cm⁻¹ .

Applications and Research Frontiers

Industrial Uses

As a branched alkene, 2,3,6-trimethyloct-4-ene may serve as:

  • A comonomer in polyolefin production to enhance elasticity.

  • A precursor for surfactants via sulfonation or epoxidation .

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